Tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVHRUHHMAZBRX-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207259 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-ethyl-3-oxopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198493-29-7 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-ethyl-3-oxopropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198493-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-ethyl-3-oxopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
This method, adapted from patent CN102020589B, employs N-BOC-D-Serine as the chiral starting material to ensure retention of the R-configuration. The synthesis involves three key steps:
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Mixed anhydride formation : N-BOC-D-Serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) as an acid scavenger.
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Condensation with benzylamine : The anhydride intermediate undergoes nucleophilic attack by benzylamine to form the carbamate backbone.
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Deprotection and purification : The tert-butyloxycarbonyl (Boc) group is selectively removed under acidic conditions.
Reaction Conditions and Optimization
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Solvent : Anhydrous ethyl acetate minimizes side reactions like hydrolysis.
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Temperature : Maintained at −10°C to 5°C during anhydride formation to prevent racemization.
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Molar Ratios :
Table 1: Key Parameters for Mixed Anhydride Method
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Temperature | −10°C to 5°C | Prevents racemization (ee >98%) |
| Solvent | Anhydrous ethyl acetate | Minimizes hydrolysis (<5% byproducts) |
| Reaction Time | 3–5 hours | Balances conversion and side reactions |
Post-reaction purification via hexane/ethyl acetate (8:1) crystallization achieves >99% purity, confirmed by -NMR and MS.
EDC/HOBt-Mediated Coupling
Methodology
Reported in PMC7115367, this approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate carboxylic acids for coupling with amines. For Tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate, the strategy involves:
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Activation of N-BOC-D-Serine : EDC·HCl and HOBt generate an active ester intermediate.
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Amine coupling : The activated ester reacts with 3-aminopentan-1-one under basic conditions (triethylamine, TEA).
Critical Considerations
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Solvent Selection : Dichloromethane (CHCl) or dimethylformamide (DMF) ensures solubility of intermediates.
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Stoichiometry : EDC (1.5 eq) and HOBt (1.2 eq) prevent dimerization of the carboxylic acid.
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Workup : Aqueous extraction removes urea byproducts, and silica gel chromatography (hexane:EtOAc 3:1) isolates the product in 70–85% yield.
Table 2: Comparative Analysis of Coupling Agents
| Coupling Agent | Solvent | Yield (%) | ee (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 78 | 97 |
| DCC/HOBt | CHCl | 65 | 95 |
EDC/HOBt outperforms dicyclohexylcarbodiimide (DCC) in both yield and enantiomeric purity due to better solubility and reduced side reactions.
Asymmetric Catalysis Using Organocatalysts
Challenges and Mitigations
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Side Reactions : Overalkylation is minimized by using stoichiometric aldehydes.
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Purification : Recrystallization from ethanol/water (9:1) removes proline residues, yielding 80–85% ee.
Industrial-Scale Production via Flow Microreactors
Advantages Over Batch Processes
Patent CN102020589B highlights flow chemistry for tert-butyl carbamate derivatives, offering:
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Enhanced Heat Transfer : Microreactors maintain precise temperature control (−10°C ± 2°C), critical for stereochemical fidelity.
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Reduced Reaction Times : 30–60 minutes vs. 3–5 hours in batch.
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Scalability : Continuous production achieves 10 kg/day with 94% yield.
Table 3: Batch vs. Flow Reactor Performance
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 93 | 94 |
| ee (%) | 98 | 99 |
| Throughput (kg/day) | 2 | 10 |
Comparative Analysis and Optimization Strategies
Cost-Benefit Evaluation
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Mixed Anhydride Method : Lowest cost ($120/kg) but requires cryogenic conditions.
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EDC/HOBt Coupling : Higher reagent costs ($180/kg) but simpler setup.
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Flow Reactors : High capital investment but superior throughput.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl (1-oxopentan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions:
Tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its carbamate functional group allows it to act as a protecting group for amines, facilitating selective reactions on other functional groups without affecting the amine functionality.
Reactivity Studies:
The compound is also investigated for its reactivity with biological molecules, making it a potential candidate for drug development. Its structure can influence interactions with enzymes or receptors, which is critical for understanding its pharmacological properties.
Medicinal Chemistry
Drug Development:
this compound is explored in the synthesis of pharmacologically active compounds. Its ability to protect reactive amine groups during synthesis is particularly valuable in creating peptide-based drugs .
Biochemical Probes:
Due to its structural characteristics, this compound may serve as a biochemical probe in research aimed at understanding biological processes or disease mechanisms .
Polymer Science
Modification in Polymer Chemistry:
Incorporating tert-butyl groups into polymers can enhance their solubility, processability, and mechanical properties. The hydrophobic nature of the tert-butyl substituent can impart desirable characteristics to thermoplastic polymers, making it useful in materials engineering .
Synthesis Techniques:
The introduction of this compound during polymerization processes (e.g., radical polymerization) allows researchers to tailor the properties of the resulting polymers effectively. Techniques such as Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC) are employed for characterization.
Agrochemicals and Specialty Chemicals
Use in Agrochemical Formulations:
The compound is also utilized in the development of agrochemicals due to its stability and reactivity profile. Its role as an intermediate can facilitate the synthesis of herbicides or pesticides that require specific chemical properties for efficacy .
Specialty Chemicals Production:
In the chemical industry, this compound is used to produce specialty chemicals that find applications across various sectors, including cosmetics and food additives. Its derivatives may exhibit unique sensory characteristics that are desirable in these applications .
Summary Table of Applications
| Field | Application |
|---|---|
| Organic Chemistry | Intermediate for complex molecule synthesis; protecting group for amines |
| Medicinal Chemistry | Drug development; biochemical probe for biological interactions |
| Polymer Science | Enhances solubility and mechanical properties; used in polymerization techniques |
| Agrochemicals | Intermediate in the synthesis of herbicides and pesticides |
| Specialty Chemicals | Production of chemicals for cosmetics and food additives; sensory evaluation of derivatives |
Case Studies
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Synthesis of Peptide-Based Drugs:
Research has demonstrated that this compound can be effectively used in synthesizing peptide drugs where amine protection is crucial during multi-step reactions. -
Polymer Modification Studies:
Studies have shown that incorporating this compound into polymer chains significantly improves thermal stability and mechanical strength, making it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of ®-tert-butyl (1-oxopentan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Data Tables for Key Analogs
Table 1: Physicochemical Properties of Selected Carbamates
Note: Melting/boiling point data are unavailable in the evidence; further experimental characterization is recommended.
Research Implications
- Synthetic Utility : Bromo and chloro analogs (e.g., ) serve as intermediates in nucleophilic substitutions, while sulfonyl derivatives () expand utility in sulfonamide synthesis.
- Crystallography : Structural analysis using SHELX and ORTEP can elucidate conformational preferences and hydrogen-bonding networks.
- Biological Relevance : Stereochemical purity (R vs. S, ) is critical for chiral drug development, as enantiomers may exhibit divergent pharmacokinetic profiles.
Biological Activity
Tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is classified as a carbamate, characterized by a tert-butyl group attached to the nitrogen atom of the carbamate moiety and a 1-oxopentan-3-yl group attached to the carbonyl carbon. The structural formula can be represented as:
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for further studies.
The biological activity of this compound primarily involves its interaction with enzymes and proteins. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The steric hindrance provided by the tert-butyl group may influence the binding affinity and selectivity towards specific targets .
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For example, studies have shown that carbamates can inhibit serine proteases by forming stable complexes with their active sites .
2. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This is significant for developing new antimicrobial agents in response to rising antibiotic resistance.
3. Anti-inflammatory Effects
There is emerging evidence that compounds in the carbamate class can modulate inflammatory responses. This compound may possess similar properties, although specific studies are still needed to confirm this activity .
Table 1: Summary of Biological Activities
Case Study: Enzyme Interaction
A study investigating the interaction of this compound with a specific serine protease demonstrated that the compound binds effectively, leading to a significant reduction in enzyme activity. This was quantified using kinetic assays which showed an IC50 value indicative of its potency as an inhibitor .
Clinical Applications
While direct clinical applications for this compound are still under investigation, its derivatives have been explored for potential use in treating conditions related to inflammation and infection. Ongoing research aims to elucidate its pharmacokinetics and therapeutic index in vivo .
Q & A
Basic Question: What are common synthetic routes for tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate, and how are coupling reagents optimized?
Answer:
The compound is typically synthesized via carbamate formation using tert-butyl chloroformate or Boc-anhydride with amines. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are coupling reagents used to activate carboxylic acids for amide bond formation, improving reaction efficiency and reducing racemization . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of EDCI/HOBt) and solvent selection (e.g., dichloromethane or DMF). Monitoring by TLC or LC-MS ensures completion.
Advanced Question: How can stereochemical integrity at the (3R)-position be maintained during synthesis?
Answer:
Stereocontrol is achieved via chiral auxiliaries or enantioselective catalysis. For instance, chiral tert-butyl carbamates (e.g., tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate) are synthesized using asymmetric hydrogenation or enzymatic resolution . Reaction conditions (temperature, solvent polarity) are critical: low temperatures (-20°C to 0°C) in THF or toluene minimize epimerization. Chiral HPLC or optical rotation analysis validates enantiopurity .
Basic Question: What spectroscopic methods are used to confirm the structure of this compound?
Answer:
- NMR : H and C NMR identify the tert-butyl group (δ ~1.4 ppm for H, ~28 ppm for C) and the carbamate carbonyl (δ ~155 ppm). The (3R)-configuration is inferred via coupling constants in H NMR .
- IR : Stretching bands at ~1700 cm (C=O) and ~1250 cm (C-O) confirm carbamate functionality.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for CHNO: calc. 216.1596) .
Advanced Question: How do crystallographic data resolve discrepancies between NMR and computational conformational analysis?
Answer:
X-ray crystallography provides definitive stereochemical assignment. For example, tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate was analyzed using SHELX for refinement and ORTEP-3 for visualization, confirming the (2R,3S) configuration and hydrogen-bonding networks that stabilize the crystal lattice . Discrepancies arise when NMR assumes solution-phase conformers, while crystallography captures solid-state packing. Molecular dynamics simulations bridge this gap by modeling solvent effects .
Basic Question: What purification strategies are effective for this carbamate derivative?
Answer:
- Flash Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) separates polar impurities.
- Recrystallization : Use solvents like ethanol or ethyl acetate/hexane mixtures. Tert-butyl groups enhance crystallinity due to hydrophobic packing .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) resolve enantiomers or diastereomers .
Advanced Question: How is photoredox chemistry applied to functionalize this compound?
Answer:
Photoredox catalysts (e.g., Ru(bpy)) enable C-H activation or cross-dehydrogenative coupling under visible light. For example, tert-butyl carbamates undergo α-alkylation with electron-deficient alkenes in the presence of Ir(ppy) (2 mol%) and a sacrificial oxidant (e.g., NaSO). Reaction optimization involves screening light intensity (450 nm LED) and solvent (acetonitrile vs DMSO) .
Basic Question: What safety precautions are recommended for handling this compound?
Answer:
While not classified as acutely toxic (GHS), standard precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (P95 respirators if airborne particles form).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How can computational modeling predict the bioactivity of analogs of this carbamate?
Answer:
- Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., NK1 receptor) identifies key interactions (e.g., hydrogen bonds with the carbamate carbonyl) .
- QSAR : Quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors predict ADMET properties .
- MD Simulations : GROMACS simulations assess binding stability over 100 ns trajectories .
Advanced Question: What strategies mitigate side reactions during Boc deprotection?
Answer:
Boc removal typically uses TFA (20–50% in DCM) or HCl/dioxane. Side reactions (e.g., oxazolidinone formation) are minimized by:
- Low Temperature : Deprotect at 0°C to reduce acid-catalyzed rearrangements.
- Scavengers : Add thioanisole or triisopropylsilane to trap carbocations.
- Monitoring : Use LC-MS to detect intermediates and adjust reaction time .
Advanced Question: How are biocatalytic methods applied to synthesize enantiopure derivatives?
Answer:
Lipases (e.g., Candida antarctica Lipase B) catalyze kinetic resolutions. For example, tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate was synthesized via enzymatic ester hydrolysis with >99% ee . Reaction optimization includes solvent engineering (e.g., tert-butanol for enzyme stability) and substrate engineering (e.g., acyloxymethyl ketones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
